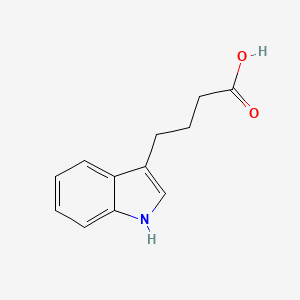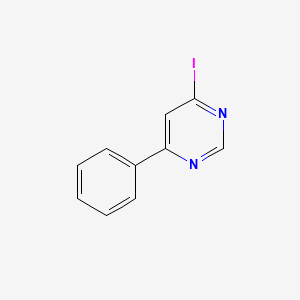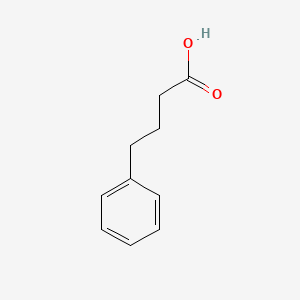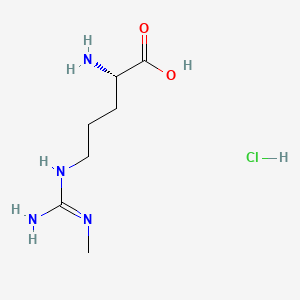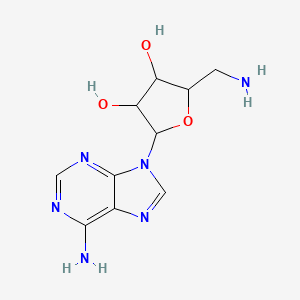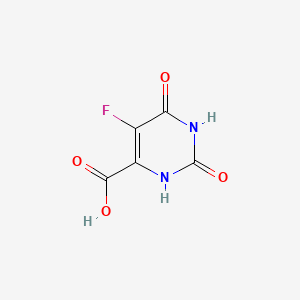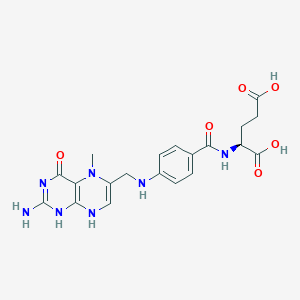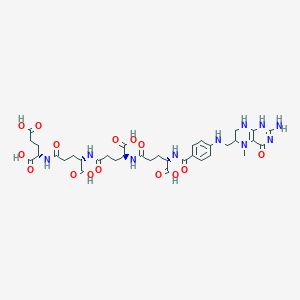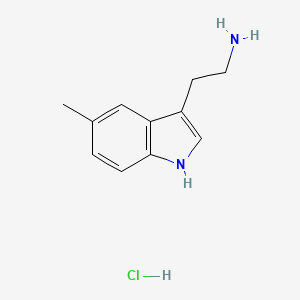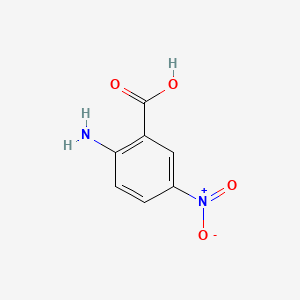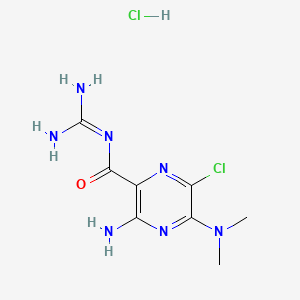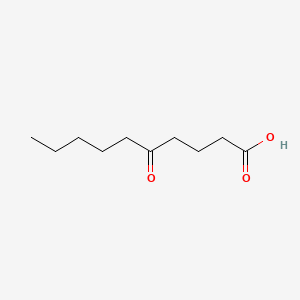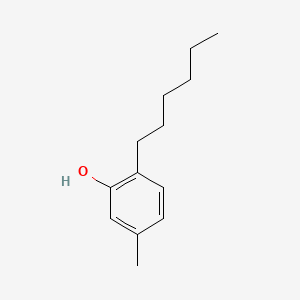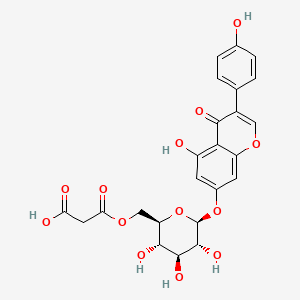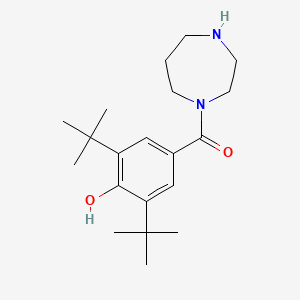
1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine
Overview
Description
A 85 4777 is an antiinflammatory agent with nonclassical immunosuppressive properties. It is a homoperazine derivative.
Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis of Derivatives for Potential Medical Applications : The synthesis of homopiperazine derivatives, including 1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine, has been explored for potential pharmacological applications. For instance, homopiperazine-pyrimidine-pyrazole hybrids demonstrated promising antitubercular activities against Mycobacterium tuberculosis H37Rv strains in vitro (Vavaiya et al., 2022).
Development of Histamine Receptor Antagonists : D-Amino acid homopiperazine amides, including compounds structurally related to 1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine, have been developed as potent and selective non-imidazole histamine H3-receptor antagonists. These compounds show potential in treating neurological disorders (Curtis et al., 2004).
Chemical Analysis and Material Science
Characterization in Solid-State Analytical Techniques : Research has been conducted on the characterization of homopiperazine derivatives using techniques like 13C-CP/MAS and 15N-CP/MAS NMR and IR spectroscopy. These methods help in understanding the protonation of nitrogen atoms in the piperazine ring, which is crucial for their chemical properties (Marvanová et al., 2016).
Enhancement of Polypropylene Stability : Derivatives of 3,5-ditert-butyl-4-hydroxybenzoates, which are structurally related to 1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine, have been synthesized and used as antioxidants for polypropylene. They effectively inhibit oxidation degradation, enhancing the material's stability (Zhu et al., 2009).
properties
CAS RN |
117009-82-2 |
|---|---|
Product Name |
1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine |
Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1,4-diazepan-1-yl-(3,5-ditert-butyl-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C20H32N2O2/c1-19(2,3)15-12-14(13-16(17(15)23)20(4,5)6)18(24)22-10-7-8-21-9-11-22/h12-13,21,23H,7-11H2,1-6H3 |
InChI Key |
LYRRSBJFMOFHBF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCCNCC2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCCNCC2 |
Appearance |
Solid powder |
Other CAS RN |
117009-82-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(4-hydroxy-3,5-ditert-butylbenzoyl)homopiperazine A 854777 A85 4777 A85-4777 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

